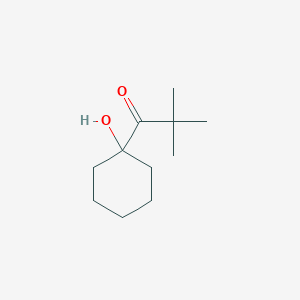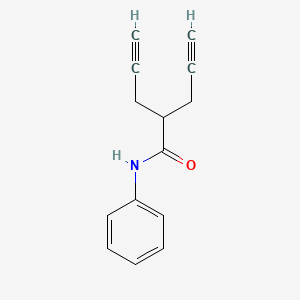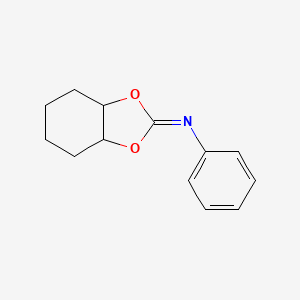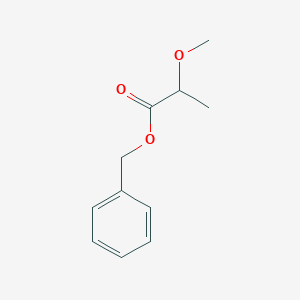![molecular formula C13H20N2O2 B14332037 Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- CAS No. 107187-05-3](/img/structure/B14332037.png)
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- is an organic compound with the molecular formula C13H20N2O2 This compound contains a hydrazinecarboxaldehyde group attached to a phenyl ring substituted with a hexyloxy group
準備方法
Synthetic Routes and Reaction Conditions
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- can be synthesized through a multi-step process involving the reaction of hydrazine with an aldehyde. The general synthetic route involves:
Formation of the Aldehyde Intermediate: The starting material, 4-(hexyloxy)benzaldehyde, is prepared by reacting 4-hydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate.
Hydrazone Formation: The aldehyde intermediate is then reacted with hydrazine hydrate under reflux conditions to form the hydrazone derivative.
Oxidation: The hydrazone derivative is oxidized using an oxidizing agent such as hydrogen peroxide to yield Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-.
Industrial Production Methods
Industrial production of Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oximes, hydrazones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- involves its interaction with molecular targets through its reactive hydrazine and aldehyde groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular pathways and processes.
類似化合物との比較
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- can be compared with other similar compounds such as:
Hydrazinecarboxaldehyde, 2-[4-(methoxy)phenyl]-: Similar structure but with a methoxy group instead of a hexyloxy group.
Hydrazinecarboxaldehyde, 2-[4-(ethoxy)phenyl]-: Contains an ethoxy group instead of a hexyloxy group.
Uniqueness
The presence of the hexyloxy group in Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- imparts unique hydrophobic properties, influencing its solubility and reactivity compared to its analogs with shorter alkoxy chains.
特性
CAS番号 |
107187-05-3 |
|---|---|
分子式 |
C13H20N2O2 |
分子量 |
236.31 g/mol |
IUPAC名 |
N-(4-hexoxyanilino)formamide |
InChI |
InChI=1S/C13H20N2O2/c1-2-3-4-5-10-17-13-8-6-12(7-9-13)15-14-11-16/h6-9,11,15H,2-5,10H2,1H3,(H,14,16) |
InChIキー |
YDDVYOZFHJAVBB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)NNC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)


![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)

